Copper(I) acetate

Catalog No.
S572356
CAS No.
598-54-9
M.F
Cu(CH3COO)
C2H3CuO2
M. Wt
122.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) acetate

CAS Number

598-54-9

Product Name

Copper(I) acetate

IUPAC Name

copper(1+);acetate

Molecular Formula

Cu(CH3COO)
C2H3CuO2

Molecular Weight

122.59 g/mol

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1

InChI Key

RFKZUAOAYVHBOY-UHFFFAOYSA-M

SMILES

CC(=O)[O-].[Cu+]

Synonyms

copper(I) acetate, copper(II) acetate, copper(II) acetate monohydrate, Cu(II) acetate, cupric acetate, hoganite

Canonical SMILES

CC(=O)[O-].[Cu+]

Catalyst in Organic Synthesis:

Cuprous acetate can act as a catalyst in specific organic reactions, particularly those involving the coupling of terminal alkynes. The Eglinton reaction, for instance, utilizes cuprous acetate to couple two terminal alkynes (RC≡CH) to form a 1,3-diyne (RC≡C-C≡CR) []. This reaction proceeds through the formation of copper(I) acetylide intermediates, which are then oxidized by the cuprous acetate, generating the desired diyne product. Additionally, cuprous acetate finds use in the synthesis of ynamines (terminal alkynes with amine groups) through a related reaction involving copper acetylides [].

Precursor for Functional Materials:

Cuprous acetate serves as a valuable precursor for the synthesis of various functional materials, including:

  • Nanoparticles: Cuprous acetate can be used to synthesize copper nanoparticles through various reduction methods. These nanoparticles possess unique catalytic, antibacterial, and optical properties, making them attractive for diverse research applications [].
  • Metal-Organic Frameworks (MOFs): Cuprous acetate can be employed as a copper source in the construction of specific MOFs []. These porous materials exhibit fascinating properties, such as high surface area and tunable pore size, making them valuable for gas adsorption, separation, and catalysis research.

Antimicrobial Studies:

Recent studies have explored the potential antimicrobial properties of cuprous acetate against various bacteria and fungi []. While the exact mechanisms of action remain under investigation, these findings suggest potential applications for cuprous acetate in developing novel antimicrobial agents.

Other Potential Applications:

Beyond the mentioned areas, cuprous acetate holds promise in other research fields, including:

  • Biomedical applications: Exploring the potential role of cuprous acetate in targeted drug delivery or as a diagnostic tool [].
  • Material science: Investigating the use of cuprous acetate in developing new types of functional materials with desired properties.

Copper(I) acetate, also known as cuprous acetate, is an organic copper salt derived from acetic acid, with the chemical formula CH3COOCu\text{CH}_3\text{COOCu} . Under standard conditions, it appears as colorless, odorless crystals. This compound is notable for its ability to undergo oxidation in air, converting to copper(II) acetate, and for its interactions with water, leading to the formation of copper(I) hydroxide and acetic acid through hydrolysis .

Cuprous acetate exhibits fungicidal activity by disrupting various cellular processes in fungi. The exact mechanism is not fully understood, but it is believed to involve the interaction of Cu+ ions with essential thiol groups in fungal enzymes, leading to enzyme inhibition and ultimately cell death [].

, including:

  • Hydrolysis:
    CuCH3COO+H2OCuOH+CH3COOH\text{CuCH}_3\text{COO}+\text{H}_2\text{O}\rightarrow \text{CuOH}+\text{CH}_3\text{COOH}
  • Oxidation: In the presence of oxygen or air, copper(I) acetate oxidizes to form copper(II) acetate.
  • Synthesis Reactions:
    • The reaction of copper(II) acetate with hydrogen:
    2(CH3COO)2Cu+H22CH3COOCu+2CH3COOH2(\text{CH}_3\text{COO})_2\text{Cu}+\text{H}_2\rightarrow 2\text{CH}_3\text{COOCu}+2\text{CH}_3\text{COOH}
    • The reduction of copper(II) acetate using elemental copper:
    (CH3COO)2Cu+Cu2CH3COOCu(\text{CH}_3\text{COO})_2\text{Cu}+\text{Cu}\rightarrow 2\text{CH}_3\text{COOCu}

These reactions highlight its role as both a reactant and a catalyst in various organic transformations .

Several methods exist for synthesizing copper(I) acetate:

  • Reduction of Copper(II) Acetate: This involves reducing copper(II) acetate with hydrogen gas or elemental copper.
  • Interaction with Hydroxylammonium Sulfate: Copper(II) acetate can react with hydroxylammonium sulfate in the presence of ammonium acetate.
  • Sublimation: Copper(II) acetate can be sublimed under vacuum conditions to yield copper(I) acetate .

These methods provide flexibility in producing the compound based on available materials and desired purity levels.

Copper(I) acetate serves multiple purposes in various fields:

  • Catalyst: It is widely used as a catalyst in organic synthesis, particularly for reactions involving phenols and azomethine imines .
  • Chemical Synthesis: It plays a crucial role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its properties are utilized in developing new materials, including nanostructures and conductive polymers .

Studies on the interactions of copper(I) acetate with other compounds have shown that it can form adducts with various organic substances. These interactions can influence the reactivity and stability of the compounds involved. Research continues to explore how these interactions can be harnessed for specific applications in catalysis and material science .

Copper(I) acetate shares similarities with other metal acetates but possesses unique characteristics that set it apart. Below is a comparison table highlighting these similarities:

CompoundChemical FormulaUnique Features
Copper(II) AcetateCu CH3COO 2\text{Cu CH}_3\text{COO }_2Higher oxidation state; more stable in air
Silver AcetateAgC2H3O2\text{AgC}_2\text{H}_3\text{O}_2Used in organic synthesis; antimicrobial properties
Lead(II) AcetatePb CH3COO 2\text{Pb CH}_3\text{COO }_2Toxicity concerns; used in industrial applications
Zinc AcetateZn CH3COO 2\text{Zn CH}_3\text{COO }_2Nutritional supplement; less reactive than copper

Copper(I) acetate is unique due to its lower oxidation state, which allows it to act as a reducing agent and participate in diverse catalytic processes that other metal acetates may not effectively catalyze .

UNII

9U3N93LMZB

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

598-54-9
4180-12-5

General Manufacturing Information

Acetic acid, copper(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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